Lithium dibutyl(isopropyl)magnesate is an organometallic compound characterized by the empirical formula and a molecular weight of 188.56 g/mol. This compound features a lithium atom bonded to a magnesium atom, which is further connected to two butyl groups and one isopropyl group. As an organometallic compound, it is significant in various
The specific products formed depend on the reactants and conditions used, often yielding alcohols, alkanes, and other organic compounds .
Lithium dibutyl(isopropyl)magnesate is typically synthesized through the reaction of butyllithium with isopropylmagnesium chloride in a suitable solvent such as diethyl ether or hexanes. This method allows for the formation of the desired organometallic compound under controlled conditions, ensuring high purity and yield .
Lithium dibutyl(isopropyl)magnesate has several important applications:
Lithium dibutyl(isopropyl)magnesate can be compared with several similar organometallic compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Di-n-butylmagnesium | Contains two butyl groups | More stable due to lack of steric hindrance |
Isopropylmagnesium chloride | Contains only isopropyl groups | Less versatile than lithium dibutyl(isopropyl)magnesate |
tert-Butylmagnesium chloride | Contains a tert-butyl group | Higher steric hindrance affecting reactivity |
n-Butyl-sec-butylmagnesium | Contains both n-butyl and sec-butyl groups | Unique branching influences reactivity |
Lithium dibutyl(isopropyl)magnesate stands out due to its combination of butyl and isopropyl groups, which enhances its reactivity profile compared to others. This unique structure allows for diverse applications in organic synthesis and materials science .
Irritant;Health Hazard